Product packaging for Aquilide A(Cat. No.:CAS No. 88825-03-0)

Aquilide A

Cat. No.: B1199389
CAS No.: 88825-03-0
M. Wt: 398.4 g/mol
InChI Key: GPHSJPVUEZFIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aquilide A, also known as Ptaquiloside, is a unstable norsesquiterpene glucoside isolated from the bracken fern ( Pteridium aquilinum ) . This compound is a recognized potent mutagen and carcinogen, responsible for over 50% of the mutagenic activity observed in bracken fern extracts . Its primary research value lies in its ability to induce cancers in animal models, contributing to the study of chemically-induced carcinogenesis, particularly in the bladder and intestinal tract . The mechanism of action involves its bioactivation under alkaline conditions, where it functions as a potent genotoxic agent that can alkylate DNA, leading to DNA strand breakage and mutations in mammalian cells . Due to its instability under standard analytical conditions, this compound requires careful handling in a research setting . Furthermore, its presence in the environment, including potential leaching into water sources from bracken litter, makes it a compound of interest for ecological and public health risk assessment studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O8 B1199389 Aquilide A CAS No. 88825-03-0

Properties

IUPAC Name

7-hydroxy-2,5,7-trimethyl-3a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHSJPVUEZFIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008502
Record name 4'-Hydroxy-2',4',6'-trimethyl-3'-oxo-2',3',3'a,4'-tetrahydrospiro[cyclopropane-1,5'-inden]-7'a(1'H)-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88825-03-0
Record name Aquilide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088825030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-2',4',6'-trimethyl-3'-oxo-2',3',3'a,4'-tetrahydrospiro[cyclopropane-1,5'-inden]-7'a(1'H)-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Spectroscopic Elucidation of Aquilide a Ptaquiloside

Methodologies for Extraction and Purification from Natural Sources

The isolation of ptaquiloside (B1252988) from bracken fern is complicated by its instability, which led to low yields in early attempts. bohrium.com The initial successful isolation reported by Yamada and coworkers involved a hot water extraction of bracken, followed by a series of purification steps. bohrium.com This pioneering method, however, suffered from decomposition of the target molecule, yielding only small quantities of the pure compound.

Subsequent refinements led to more efficient protocols. An improved method developed in 1985 significantly increased the yield through a milder extraction technique based on efficient solvent-partitioning. bohrium.com Modern isolation procedures often begin with the extraction of dried and powdered bracken fern fronds using aqueous or alcoholic solvents. The crude extract then undergoes extensive purification, employing a combination of chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) has been a key technique for obtaining pure ptaquiloside from the complex plant matrix. nih.govnih.gov Solid-phase extraction (SPE) is also utilized, particularly for cleaning up and concentrating samples from aqueous solutions. mdpi.com

The selection of methods is critical to preserving the integrity of the ptaquiloside molecule, which is susceptible to degradation under both acidic and alkaline conditions. bohrium.com Under weakly alkaline conditions, it transforms into a reactive dienone, while acidic conditions cause it to aromatize into pterosin B, losing its glucose moiety. bohrium.com

MethodKey StepsPrimary ChallengeReference
Early Method (Yamada et al., 1983)Hot water extraction followed by purification.Low yield due to decomposition of ptaquiloside. bohrium.com
Improved Method (1985)Milder extraction with efficient solvent-partitioning.Improved yield but still requires careful handling. bohrium.com
Modern HPLC-Based MethodsAqueous or methanolic extraction, followed by reversed-phase HPLC fractionation.Requires specialized equipment for high-resolution separation. nih.gov
Solid-Phase Extraction (SPE)Used for sample cleanup and pre-concentration from aqueous extracts or environmental samples.Effective for purification but must be optimized for the specific matrix. mdpi.com

Advanced Spectroscopic Techniques in Structural and Stereochemical Assignment

The elucidation of the intricate structure of ptaquiloside relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry was essential for determining the molecular formula of ptaquiloside, C₂₀H₃₀O₈. researchgate.net Modern techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now routinely used for its sensitive detection and quantification. In positive ion mode, ptaquiloside can be detected as its protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. Tandem MS experiments reveal characteristic fragmentation patterns that are crucial for its unambiguous identification in complex mixtures. mdpi.com

Precursor Ion (m/z)Ion TypeMajor Fragment Ions (m/z)Reference
421.2[M+Na]⁺241.1, 223.1, 203.0 mdpi.com
219.1[M-glucose-H₂O+H]⁺- (Used for quantification) mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was fundamental to revealing the connectivity of the atoms within the ptaquiloside molecule. The detailed analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) allowed for the assignment of the relative stereochemistry of the norsesquiterpene core. These spectral data provided the foundational evidence for the proposed chemical structure. elsevierpure.com The complete structural and stereochemical assignment was detailed in a 1987 publication, which was built upon comprehensive chemical and spectral evidence. wikipedia.org

Strategies for Absolute Configuration Determination

Determining the relative stereochemistry through NMR is only one part of the structural puzzle. Establishing the absolute configuration—the exact three-dimensional arrangement of the atoms—requires a method that can distinguish between a molecule and its non-superimposable mirror image (enantiomer).

For ptaquiloside, the definitive assignment of its absolute stereostructure was achieved through single-crystal X-ray crystallography. elsevierpure.com Because ptaquiloside itself is an amorphous solid, it could not be directly analyzed by this technique. researchgate.net To overcome this, the researchers prepared a crystalline derivative, ptaquiloside tetraacetate. By acetylating the hydroxyl groups of the glucose moiety, they were able to obtain suitable crystals. The subsequent X-ray diffraction analysis of this derivative provided an unambiguous determination of the absolute configuration of all stereocenters in the molecule, confirming the structure that had been proposed through spectroscopic methods. elsevierpure.com This crystallographic analysis was the final, crucial step in fully elucidating the complete and correct structure of ptaquiloside. elsevierpure.com

Biosynthetic Pathways and Enzymology of Aquilide a Ptaquiloside

Proposed Biosynthetic Routes and Key Intermediates (e.g., Terpenoid Pathway)

The initial phase of Aquilide A biosynthesis begins with the creation of the isoprene (B109036) backbone, isopentenyl pyrophosphate (IPP) mdpi.comnih.govresearchgate.net. This fundamental C5 unit is predominantly generated through the mevalonic acid (MVA) pathway, although the glyceraldehyde phosphate/red vinyl acid route also contributes mdpi.comnih.govresearchgate.net. In the mevalonic acid pathway, mevalonic acid (3,5-dihydroxy-3-methylvaleric acid) is synthesized from two molecules of acetyl-CoA, which condense with a third acetyl-coenzyme A via acetoacetyl-coenzyme A to form 3-hydroxy-3-methyl-glutaryl CoA, followed by its reduction mdpi.comnih.govresearchgate.net. Subsequent two-step phosphorylation, utilizing ATP, and decarboxylation of the diphosphate (B83284) derivative, along with the cleavage of inorganic phosphate, yield IPP mdpi.comnih.gov.

Following the formation of IPP, the C5 units (IPP and its isomer, dimethylallyl pyrophosphate, DMAPP) undergo condensation reactions mdpi.comnih.gov. This process leads to the formation of various prenyl-diphosphates, including geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20) mdpi.comnih.gov. Sesquiterpenes, to which this compound belongs as a norsesquiterpene, are typically derived from farnesyl pyrophosphate (FPP) mdpi.comnih.gov. Subsequent to the formation of the sesquiterpene scaffold, a diverse array of molecular transformations occurs, such as oxidation, reduction, and conjugations, including the frequent formation of glycoside derivatives, ultimately leading to the varied structures of terpenes, including this compound mdpi.comnih.gov.

The key intermediates in the terpenoid pathway leading to sesquiterpenes are summarized in the table below:

Intermediate NameChemical FormulaRole in Biosynthesis
Acetyl-CoA-Precursor for Mevalonic Acid Pathway
Mevalonic Acid (MVA)C₆H₁₂O₄Intermediate in IPP synthesis via MVA pathway
Isopentenyl Pyrophosphate (IPP)C₅H₁₀O₇P₂Basic C5 isoprene unit
Dimethylallyl Pyrophosphate (DMAPP)C₅H₁₀O₇P₂Isomer of IPP, also a C5 isoprene unit
Geranyl Pyrophosphate (GPP)C₁₀H₁₈O₇P₂C10 prenyl-diphosphate, formed from IPP and DMAPP
Farnesyl Pyrophosphate (FPP)C₁₅H₂₆O₇P₂C15 prenyl-diphosphate, precursor to sesquiterpenes
Geranylgeranyl Pyrophosphate (GGPP)C₂₀H₃₄O₇P₂C20 prenyl-diphosphate

Identification and Characterization of Putative Biosynthetic Enzymes

The biosynthesis of mevalonic acid, a crucial step in the terpenoid pathway that leads to this compound, involves several key enzymes mdpi.comnih.govresearchgate.net. These include Acetoacetyl-coenzyme A thiolase (AACT) and Hydroxymethylglutaryl-CoA synthase (HMGS) mdpi.comnih.govresearchgate.net. These enzymes facilitate the initial reactions that convert acetyl-CoA into mevalonic acid mdpi.comnih.govresearchgate.net. However, specific enzymes directly responsible for the later stages of this compound formation, particularly those involved in the cyclization to form the norsesquiterpene backbone or the glycosylation step, are not extensively detailed in the provided research findings.

The identified enzymes involved in the initial stages of the terpenoid pathway are listed below:

Enzyme NameAbbreviationRole in Biosynthesis
Acetoacetyl-coenzyme A thiolaseAACTInvolved in the formation of acetoacetyl-coenzyme A
Hydroxymethylglutaryl-CoA synthaseHMGSInvolved in the formation of HMG-CoA

Total Synthesis and Synthetic Methodologies for Aquilide a Ptaquiloside

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis serves as a fundamental approach in planning the synthesis of complex molecules like Aquilide A, systematically breaking down the target into simpler, readily available starting materials wikiwand.comnih.gov. For this compound, a key strategic disconnection typically involves the cleavage of the glycosidic bond, leading to the aglycone, ptaquilosin (B1197073), as a central synthetic intermediate ub.edu. The inherent complexity of ptaquilosin lies in its unique polycyclic norsesquiterpene core, which features a highly reactive cyclopropane (B1198618) ring fused to an indanone-like system ub.edu.

Strategic disconnections in the retrosynthesis of this compound or its aglycone, ptaquilosin, often focus on simplifying this tricyclic framework. Initial disconnections might target the cyclopropane ring or the cyclopentanone (B42830) moiety, aiming to derive simpler acyclic or monocyclic precursors. The challenge lies in re-establishing the correct relative and absolute stereochemistry of the multiple chiral centers during the forward synthesis. Early synthetic efforts on ptaquilosin involved building the carbon skeleton through a series of reactions designed to construct these challenging ring systems from smaller, more manageable units ub.edu.

Overview of Seminal Total Synthesis Approaches

Beyond Yamada's seminal work, other notable contributions to the synthesis of the ptaquilosin skeleton include:

Padwa and co-workers (1994): Described a highly convergent approach for the synthesis of the core skeleton of ptaquilosin ub.edu.

Cossy and co-workers (1995): Reported novel routes that provided access to both racemic and optically active ptaquilosin skeletons ub.edu.

These early total syntheses were instrumental in validating the proposed structure of ptaquilosin and provided crucial insights into the chemical reactivity and synthetic accessibility of this challenging natural product.

Development of Novel Methodologies Inspired by this compound Synthesis

The unique structural features and inherent challenges associated with the synthesis of this compound have indirectly stimulated the development of novel synthetic methodologies, particularly concerning the construction of complex polycyclic systems and the handling of labile intermediates. While specific named methodologies directly inspired by this compound synthesis are not extensively detailed in the literature, the need to overcome its synthetic hurdles has contributed to broader advancements in organic chemistry.

For instance, the presence of the spirocyclic indanone and cyclopropane motifs in this compound's structure has driven innovation in the synthesis of related indanone derivatives and spiroindanones. Recent advancements in this area include transition metal-mediated C-H activation/functionalization reactions and redox-neutral annulation methods, which offer efficient routes to construct such complex carbocyclic systems.

Furthermore, the pronounced chemical instability of this compound has necessitated the development of robust analytical methods for its detection and quantification. These methods often rely on the controlled degradation of this compound into more stable derivatives, such as pterosin B or bromopterosin, for analysis. This practical requirement has, in turn, spurred the development of facile and high-yielding synthetic routes to these degradation products, which serve as essential analytical standards. Such developments, while not direct total syntheses of this compound, exemplify how the challenges posed by this compound influence and advance synthetic chemistry.

Stereocontrolled Approaches and Asymmetric Synthesis Strategies

The presence of multiple chiral centers in this compound necessitates highly stereocontrolled approaches and asymmetric synthesis strategies to achieve the desired enantiomer. Yamada's enantioselective total synthesis of ptaquilosin stands as a prime example of such an endeavor ub.edu. A critical step in their synthesis involved the stereoselective trapping of a tertiary radical, which was crucial for installing the correct stereochemistry of a hydroperoxide intermediate, subsequently transformed into (-)-ptaquilosin ub.edu.

The precise installation of stereocenters, particularly within the cyclopentenone ring system and at the spiro center, represents a significant synthetic challenge. Researchers continue to explore and refine methods for achieving high stereoselectivity in reactions relevant to the this compound scaffold. General advancements in asymmetric synthesis, such as those demonstrated for allylic ethers and alcohols using Kocienski-Julia olefination or stereoselective construction of cyclopentenones via tandem ring closure-Michael addition-elimination, provide valuable tools and inspiration for tackling the stereochemical complexities of natural products like this compound. The ongoing pursuit of efficient and selective methods for forming carbon-carbon bonds and introducing functionality with defined stereochemistry remains central to the successful synthesis of this compound.

Challenges in Synthetic Chemistry Related to Compound Instability

A paramount challenge in the synthetic chemistry of this compound (Ptaquiloside) is its inherent chemical instability ub.edu. This instability significantly complicates its isolation, purification, and manipulation during synthetic procedures. The primary reason for its lability is its propensity to undergo hydrolysis, specifically the facile elimination of D-glucose, under physiological or weakly alkaline conditions ub.edu. This transformation yields ptaquilodienone, a highly reactive and electrophilic conjugated dienone, which is considered the ultimate active form of the compound ub.edu.

Under acidic conditions, this compound degrades via aromatization to form pterosin B, another significant degradation product. The cyclopropyl (B3062369) group within the ptaquilodienone intermediate contributes to its high reactivity. This rapid degradation means that this compound has a very limited window of stability, typically between pH 4.5 and 6.5, and at low temperatures; at pH values above 6 and 22°C, its half-life can be less than 24 hours.

The formidable instability of ptaquilosin, the aglycone, has been explicitly acknowledged as posing "a multitude of serious problems for its synthesis". Synthetic strategies must therefore incorporate very mild reaction conditions, especially in the later stages, to preserve the integrity of the labile cyclopropane and dienone functionalities. This necessitates careful selection of reagents, solvents, and reaction temperatures, making the total synthesis of this compound a highly demanding endeavor in organic chemistry.

Chemical Reactivity, Degradation, and Structure Activity Relationships Sar

Hydrolysis Kinetics and Mechanisms of Aquilide A Transformation

This compound is known to be unstable in aqueous solutions, undergoing hydrolysis that is dependent on pH. nih.govnih.gov The kinetics of this hydrolysis follow first-order reactions with respect to this compound across various pH levels. nih.gov The degradation pathways and the resulting products differ significantly under acidic versus alkaline conditions. nih.govoup.com

The rate of hydrolysis is lowest at slightly acidic pH and at lower temperatures. nih.gov The reaction is acid-mediated at a pH lower than approximately 4.43 and base-mediated at a pH higher than about 6.39. nih.gov The rate constants for acid-catalyzed, base-catalyzed, and neutral hydrolysis have been determined to be 25.70, 4.83 x 10⁴, and 9.49 x 10⁻⁴ h⁻¹, respectively. nih.gov The hydrolysis process is also temperature-dependent, with a determined activation energy of 74.4 kJ mol⁻¹ at a pH of 4.46. nih.gov

Interactive Data Table: Hydrolysis Rate Constants of this compound

ConditionpH RangeRate Constant (h⁻¹)
Acid-Catalyzed< 4.4325.70 (± 0.96)
Neutral~4.43 - 6.399.49 x 10⁻⁴ (± 6.02 x 10⁻⁴)
Base-Catalyzed> 6.394.83 x 10⁴ (± 0.03 x 10⁴)

Data derived from studies at 22°C. nih.gov

Under alkaline conditions, this compound undergoes a critical transformation that is directly linked to its carcinogenic properties. nih.govnih.gov The process begins with the elimination of the D-glucose moiety from the molecule, a step that can be facilitated by a brief treatment with a weak base such as aqueous sodium carbonate. nih.govacs.orgwhiterose.ac.uk This loss of the sugar results in the formation of an unstable aglycone, ptaquilosin (B1197073), which then rapidly converts into a highly reactive conjugated dienone intermediate. nih.gov This intermediate is also referred to as pteridienone. nih.gov

The formation of this dienone is considered the activation step of this compound, as the dienone is the ultimate carcinogen that alkylates DNA. nih.govnih.gov The presence of the cyclopropane (B1198618) ring in its structure makes the dienone a potent alkylating agent, capable of forming adducts with biological macromolecules, particularly DNA. nih.gov The reaction with DNA is believed to be the molecular basis for the carcinogenicity of bracken fern. nih.gov

In contrast to the activation pathway under alkaline conditions, this compound undergoes aromatization in acidic solutions to form Pterosin B. nih.govnih.govoup.com This process also involves the loss of the D-glucose molecule. nih.gov Pterosin B is a stable compound and is not considered genotoxic. nih.gov The conversion to Pterosin B can also occur from the dienone intermediate. nih.govacs.org

Due to its greater stability and stronger UV absorption compared to this compound, Pterosin B is often used as an analytical marker for the presence of this compound. nih.gov The indirect detection of this compound by converting it to Pterosin B before analysis can lower the limit of detection and circumvents issues related to handling the unstable parent compound. nih.gov Besides Pterosin B, partial hydrolysis of the dienone can also occur. whiterose.ac.uk Studies have also shown that nonmicrobial degradation processes contribute significantly to the breakdown of this compound in soil environments. nih.gov

Design and Synthesis of this compound (Ptaquiloside) Analogs and Mechanistic Probes

To better understand the mechanisms of this compound's action and to facilitate its detection, researchers have designed and synthesized various analogs and mechanistic probes. A notable example is the synthesis of deuterated analogs of Pterosin B, such as d₄-pterosin B, and d₄-bromopterosin. nih.govnih.gov These labeled compounds serve as valuable internal standards for mass spectrometry-based quantification of Pterosin B, and by extension, the parent this compound in various matrices like food and biological fluids. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in toxicology and medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For this compound, SAR studies focus on identifying the specific structural features responsible for its reactivity and carcinogenicity. The key elements in this compound's structure that are critical for its activity are the unstable spiro-cyclopropane ring and the glycosidic linkage.

The presence of the glucose moiety renders the molecule water-soluble, facilitating its transport. nih.gov However, it is the loss of this sugar under alkaline conditions that triggers the formation of the reactive dienone. nih.gov The dienone's cyclopropane ring is the electrophilic center that alkylates nucleophilic sites on DNA, such as the N-3 of adenine (B156593) and N-7 of guanine (B1146940), leading to the formation of DNA adducts. nih.gov Any modification that prevents the formation of this dienone or alters the reactivity of the cyclopropane ring would be expected to reduce or eliminate the compound's carcinogenic potential. Therefore, the core illudane (B1247565) skeleton with the attached cyclopropyl (B3062369) group is the essential pharmacophore for its toxic action.

Influence of Chemical Modifications on Reactivity and Stability

The reactivity and stability of this compound are highly sensitive to chemical modifications. As established, the glycosidic bond is labile, and its cleavage under different pH conditions initiates distinct chemical pathways. nih.govnih.gov Modifications to the glucose moiety could potentially alter the rate and pH dependence of hydrolysis.

Furthermore, changes to the core sesquiterpene structure would significantly impact the stability of the dienone intermediate and its reactivity as an alkylating agent. For instance, if the cyclopropane ring were to be opened or replaced, the resulting analog would likely lose its ability to alkylate DNA and thus its carcinogenicity. The stability of related compounds can be enhanced through various chemical modifications, such as the introduction of different functional groups, which can alter electronic properties and steric hindrance. nih.govresearchgate.net While specific studies on a wide range of this compound modifications are limited, the principles of chemical reactivity suggest that its biological activity is intrinsically tied to its unique and unstable structural features.

Mechanistic Investigations of Aquilide a Ptaquiloside S Biological Activity

Molecular Mechanisms of Genotoxicity and DNA Damage Induction

The genotoxicity of ptaquiloside (B1252988) is multifaceted, involving the direct alkylation of DNA bases, which leads to structural damage and the activation of cellular stress responses. In vitro studies using human gastric epithelial cells have demonstrated that ptaquiloside induces DNA damage and triggers the DNA damage response (DDR). nih.govoup.com

The highly electrophilic cyclopropyl (B3062369) group of the ptaquilodienone readily reacts with nucleophilic sites on DNA bases, forming covalent adducts. wikipedia.org This alkylation process is a critical initiating event in its mechanism of genotoxicity. Research has identified several key DNA adducts formed by ptaquiloside.

The dienone reacts with both adenine (B156593) and guanine (B1146940) residues. wikipedia.org Specifically, it alkylates adenine at the N3 position (N3-alkyladenine) and guanine at the N7 position (N7-alkylguanine). acs.orgnih.gov Studies on salmon sperm DNA treated with the ptaquiloside dienone revealed that the N7-alkylguanine adduct is formed in a threefold excess compared to the N3-alkyladenine adduct. acs.orgnih.gov

More recent investigations have provided the first evidence that the ptaquiloside dienone also produces an O6-alkylguanine (O6-PTBguanine) adduct in DNA. acs.orgnih.govwhiterose.ac.uk The formation of O6-alkylguanine adducts is significant because they are known to be highly mutagenic, providing a direct mechanistic link between ptaquiloside exposure and its carcinogenic properties. acs.orgnih.gov While N7-alkylguanine adducts are generally not considered mutagenic, and N3-alkyladenine adducts are primarily cytotoxic by blocking DNA replication, O6-alkylguanine adducts can cause mispairing during DNA replication, leading to mutations. nih.gov

Adduct TypeSite of AlkylationSignificanceSupporting Evidence
N3-AlkyladenineN3 position of AdeninePrimarily cytotoxic; can block DNA replication. nih.govIdentified after treatment of salmon sperm DNA with PTQ dienone. acs.orgnih.gov
N7-AlkylguanineN7 position of GuanineMost abundant adduct formed (3-fold excess over N3-alkA). acs.orgnih.gov Generally considered non-mutagenic but contributes to genomic instability. nih.govIdentified in reactions with DNA and guanosine. nih.gov
O6-Alkylguanine (O6-PTBguanine)O6 position of GuanineHighly mutagenic; provides a direct link to carcinogenicity. acs.orgwhiterose.ac.uk Poorly repaired by cellular mechanisms. acs.orgwhiterose.ac.ukFirst demonstrated in DNA exposed to PTQ dienone. acs.orgnih.gov

The formation of DNA adducts, particularly at the N3 position of adenine and the N7 position of guanine, destabilizes the N-glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. wikipedia.org This instability leads to the spontaneous cleavage of the bond and the release of the damaged base, a process known as depurination. wikipedia.orgnih.gov

The loss of a base leaves behind an apurinic/apyrimidinic (AP) or abasic site in the DNA strand. nih.gov These abasic sites are themselves a form of DNA damage and are mutagenic if not repaired. Furthermore, abasic sites are chemically unstable and can lead to the cleavage of the phosphodiester backbone of the DNA, resulting in single-strand breaks. wikipedia.orgnih.gov Studies using double-stranded plasmid DNA have confirmed that treatment with the ptaquiloside dienone, followed by heating, results in DNA cleavage attributed to this mechanism of alkylation followed by depurination and subsequent strand scission at the abasic sites. acs.orgnih.gov

The extensive DNA damage induced by ptaquiloside activates the cell's sophisticated DNA Damage Response (DDR) network. nih.gov This response system is designed to detect DNA lesions, signal their presence, and mediate their repair. mdpi.comhorizondiscovery.com In vitro studies on human gastric epithelial cells exposed to ptaquiloside have shown the induction of DNA strand breaks, as indicated by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of this type of damage. nih.govoup.com

The cell responds by activating key signaling pathways. Ptaquiloside exposure has been shown to activate the ATR-Chk1 signaling pathway. nih.govoup.com The ATR (Ataxia telangiectasia and Rad3-related) kinase is a central sensor of single-strand breaks and other forms of replication stress. mdpi.com Once activated, ATR phosphorylates and activates the checkpoint kinase 1 (Chk1), which in turn coordinates the cellular response, often leading to cell cycle arrest to allow time for DNA repair. nih.govmdpi.com

The tumor suppressor protein p53, a critical component of the DDR, is also modulated by ptaquiloside. oup.com Transcript levels of p53 increase following exposure, indicating its activation in response to the induced DNA damage. oup.comoup.com Furthermore, ptaquiloside has been found to cause the deregulation of a panel of genes related to DNA damage signaling and repair pathways. nih.gov The genotoxicity of ptaquiloside has also been confirmed in hepatocyte primary culture/DNA-repair tests, where it elicited unscheduled DNA synthesis, a hallmark of the activation of DNA excision repair pathways. nih.gov

Significantly, the O6-PTBguanine adduct is a poor substrate for the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). acs.orgwhiterose.ac.uk This enzyme is crucial for repairing O6-alkylguanine adducts by directly transferring the alkyl group to one of its own cysteine residues. The inefficient repair of the bulky O6-PTBguanine adduct means it is likely to persist in the DNA, increasing the probability of causing mutations during subsequent rounds of DNA replication. acs.org

Cellular and Molecular Pathways of Antiproliferative Activity (In Vitro Models)

Beyond its direct genotoxic effects, ptaquiloside exhibits antiproliferative activity by interfering with fundamental cellular processes such as cell division and survival. These effects are mediated through the induction of programmed cell death and the disruption of key signal transduction pathways that regulate cell growth.

Exposure of cancer cells to ptaquiloside can lead to a decrease in cell viability by inducing apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. nih.govnih.gov In vitro studies on human gastric epithelial cells demonstrated that higher concentrations of ptaquiloside induced apoptosis. nih.govoup.com The ability of ptaquiloside and related compounds containing a reactive cyclopropane (B1198618) ring to alkylate cysteine residues is thought to be relevant to their role in inducing apoptosis. researchgate.netnih.gov

In addition to triggering apoptosis, ptaquiloside can modulate the cell cycle. The cell cycle is a tightly regulated process, and checkpoints exist to ensure that damaged DNA is not passed on to daughter cells. In response to the DNA damage caused by ptaquiloside, these checkpoints can be activated, leading to cell cycle arrest. researchgate.net Studies using bracken fern extracts have shown that while high concentrations induce apoptosis, milder concentrations can cause cell cycle arrest, particularly in the G2/M phase. researchgate.net This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for repair. If the damage is too severe to be repaired, the cell may then be directed to undergo apoptosis.

Cellular EffectMechanismExperimental ModelObserved Outcome
Apoptosis InductionActivation of programmed cell death pathways in response to extensive cellular damage. nih.govHuman gastric epithelial cells. nih.govoup.comDecreased cell viability at higher concentrations of ptaquiloside. nih.gov
Cell Cycle ArrestActivation of DNA damage checkpoints (e.g., via ATR-Chk1 pathway) to halt cell cycle progression. nih.govresearchgate.netHuman cancer cell lines treated with bracken fern extracts. researchgate.netArrest at the G2/M phase at milder concentrations. researchgate.net

The biological effects of ptaquiloside are mediated through its interaction with and modulation of specific intracellular signal transduction pathways. wikipedia.org These pathways are complex networks of proteins that transmit signals from the cell surface or from internal sensors to elicit a specific cellular response. nih.gov

As previously mentioned, a primary pathway affected by ptaquiloside-induced DNA damage is the ATR-Chk1 signaling cascade. nih.gov This pathway is a cornerstone of the DNA damage response, translating the detection of DNA lesions into a global cellular response that includes cell cycle arrest and the activation of repair machinery. mdpi.com The activation of p53 is another critical signaling event. oup.com As a transcription factor, p53 can regulate the expression of a wide array of genes involved in cell cycle arrest, DNA repair, and apoptosis, making it a central hub in the response to genotoxic stress. oup.com

Furthermore, ptaquiloside has been reported to induce the activation of the Harvey rat sarcoma viral oncogene homolog (H-ras) proto-oncogene. mdpi.com The Ras family of proteins are key components of pathways that regulate cell proliferation, differentiation, and survival. mdpi.com The activation of H-ras by ptaquiloside is associated with point mutations caused by the alkylation of specific DNA bases. mdpi.com This mutational activation transforms the H-ras proto-oncogene into an oncogene, leading to uncontrolled cell proliferation and contributing to carcinogenesis. mdpi.com

Identification and Validation of Cellular Protein Targets

The primary mechanism of Aquilide A's toxicity involves the alkylation of cellular macromolecules. While DNA is a well-established target, leading to mutagenicity and carcinogenicity, proteins are also significant targets of this compound.

Under weakly alkaline conditions, such as those found physiologically, this compound eliminates its glucose moiety to form an unstable and highly reactive intermediate known as ptaquilodienone. wikipedia.org This dienone possesses a strained cyclopropyl ring, rendering it a potent electrophile and a powerful alkylating agent. wikipedia.org

The electrophilic nature of ptaquilodienone allows it to react with various biological nucleophiles, including amino acids. bris.ac.uk The primary targets within proteins are amino acids with nucleophilic side chains. Research has shown that ptaquilodienone readily forms covalent adducts with specific amino acids.

Key Amino Acid Targets of Ptaquilodienone:

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and a primary site for alkylation by ptaquilodienone. wikipedia.orgresearchgate.net

Methionine: The sulfur atom in the thioether side chain of methionine is also susceptible to alkylation. wikipedia.org

Glutathione: This tripeptide, which is rich in cysteine, is also a target for alkylation by the dienone. wikipedia.org

While the chemical basis for protein targeting is established, comprehensive proteomic studies to identify and validate the full spectrum of specific cellular protein targets of this compound in vivo are not yet extensively documented in the available literature. Such studies, employing techniques like affinity purification coupled with mass spectrometry, would be crucial for a complete understanding of the compound's mechanism of action.

Table 1: Known Amino Acid Residues Targeted by Ptaquilodienone

Amino Acid Functional Group Targeted Type of Adduct Reference
Cysteine Thiol (-SH) Covalent Alkylation wikipedia.org, researchgate.net
Methionine Thioether (-S-) Covalent Alkylation wikipedia.org
Glutathione Thiol (-SH) of Cysteine Covalent Alkylation wikipedia.org
Various Carboxylate (-COO⁻) Ester Linkage wikipedia.org

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of this compound are not as well-defined as its carcinogenic effects. However, there is evidence to suggest that the compound and the plant from which it is derived possess antimicrobial activity.

Studies on extracts of bracken fern (Pteridium aquilinum), which contains this compound, have demonstrated antimicrobial effects. However, this activity has been largely attributed to other compounds present in the fern, such as phenolic acids.

There is indirect evidence for the antimicrobial action of this compound itself. Its toxicity towards soil microorganisms has been noted, which contributes to its persistence in the environment. This suggests an inhibitory effect on microbial life. The genotoxicity of this compound, demonstrated in the umu test, indicates a mechanism that could be detrimental to microorganisms.

The primary proposed mechanism for any direct antimicrobial activity of this compound would likely mirror its mode of action in mammalian cells: the generation of the reactive ptaquilodienone. This electrophilic intermediate could alkylate essential microbial biomolecules, including enzymes and nucleic acids, leading to cellular dysfunction and death. Potential targets could include proteins involved in cell wall synthesis or crucial metabolic pathways. However, specific studies elucidating the direct mechanistic basis of this compound's antimicrobial activity are limited.

Elucidation of Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits complex immunomodulatory effects, with evidence suggesting both immunosuppressive and pro-inflammatory activities.

Immunosuppressive Mechanisms: this compound has been shown to have an immunosuppressive effect, particularly on natural killer (NK) cells. ucr.ac.crusda.gov This suppression is a key factor that may contribute to the increased risk of cancer in individuals exposed to the compound. nih.gov

A key mechanism underlying this immunosuppression involves the upregulation of metallothioneins (Mt1 and Mt2). usda.gov Metallothioneins are proteins involved in zinc homeostasis. The increased expression of these proteins in splenic NK cells following exposure to ptaquiloside leads to a reduction in the intracellular concentration of free zinc. usda.gov Since zinc is essential for the proper function of NK cells, its depletion impairs their cytotoxic activity. usda.gov

Studies on mice treated with Pteridium aquilinum extract have shown a significant reduction in the splenic white pulp area and diminished interferon-gamma (IFNγ) production by NK cells, further demonstrating the immunosuppressive impact. tandfonline.com

Pro-inflammatory Mechanisms: Conversely, there is also evidence for pro-inflammatory responses to this compound. Studies in rats have shown that intravenous administration of activated ptaquiloside led to a significant increase in monocyte counts and elevated plasma levels of tumor necrosis factor-alpha (TNF-α). These levels remained high even long after the cessation of exposure, suggesting a sustained inflammatory response. The elevation of TNF-α, a potent pro-inflammatory cytokine, points towards the activation of inflammatory signaling pathways.

The dual nature of this compound's impact on the immune system highlights the complexity of its biological activity, which can vary depending on the context of exposure and the specific immune cell populations involved.

Table 2: Summary of Research Findings on the Immunomodulatory Effects of this compound

Effect Model System Key Findings Mechanism Reference
Immunosuppression Mice (in vivo) Reduced NK cell activity. Upregulation of metallothionein (B12644479) 1 & 2, leading to reduced intracellular free zinc. usda.gov
Immunosuppression Mice (in vivo) Reduced splenic white pulp area, diminished IFNγ production by NK cells. Not fully elucidated, but points to broad immunosuppressive effects. tandfonline.com
Immunosuppression Cattle General immunosuppressive effect, potentially favoring viral infections. Not specified. ucr.ac.cr
Pro-inflammatory Rats (in vivo) Marked increase in monocyte and TNF-α levels. Not fully elucidated, but suggests activation of inflammatory pathways.

Intracellular Fate: Cellular Uptake, Metabolism, and Subcellular Localization

The intracellular fate of this compound is central to its biological activity, beginning with its entry into the cell and culminating in its interaction with nuclear macromolecules.

Cellular Uptake and Metabolism: this compound is a water-soluble molecule, which facilitates its distribution in biological systems. nih.gov Following ingestion, it can be absorbed into the bloodstream. The precise mechanism of its uptake into individual cells has not been fully elucidated but is likely facilitated by its solubility.

Once inside the cell, or under the slightly alkaline conditions of the bloodstream, this compound undergoes a critical metabolic transformation. It loses its glucose sugar unit, converting into an unstable aglycone, which then rapidly rearranges to form the highly reactive ptaquilodienone. wikipedia.orgmdpi.com This conversion is the key activation step, transforming the relatively inert glycoside into its ultimate carcinogenic form. wikipedia.org

Subcellular Localization: The primary site of action for the activated form of this compound is the cell nucleus. Ptaquilodienone, being a potent DNA alkylating agent, exerts its genotoxic effects within the nucleus. wikipedia.org It forms adducts with DNA bases, particularly adenine and guanine, leading to DNA strand breaks and mutations. nih.gov

Studies in human gastric epithelial cells have confirmed this nuclear localization of activity. Exposure to this compound induces a DNA damage response, characterized by the phosphorylation of H2A histone family member X (γH2AX) and an increase in p53 levels, both of which are hallmarks of DNA damage occurring within the nucleus. nih.govnih.gov This activation of DNA damage signaling pathways confirms that the ultimate carcinogenic metabolite of this compound acts upon the genetic material housed within the cell's nucleus.

Computational and Theoretical Studies of Aquilide a Ptaquiloside

Molecular Docking and Ligand-Biomolecule Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein or nucleic acid. This method assesses interactions based on structural compatibility and estimates binding affinity, providing insights into the molecular recognition process. [Initial Search 29] For Aquilide A, its primary mechanism of action involves the formation of DNA adducts. wikipedia.orgoup.comacs.org

Upon liberation of glucose, this compound transforms into ptaquilodienone, an electrophilic intermediate. wikipedia.orgoup.com This dienone is highly reactive due to its cyclopropyl (B3062369) group and readily alkylates DNA. wikipedia.org Specifically, ptaquilodienone forms covalent adducts with DNA at the N-3 position of adenine (B156593) and the N-7 position of guanine (B1146940) residues. wikipedia.org Recent studies have further demonstrated that ptaquilodienone also produces an O6-alkylguanine adduct (O6-PTBG) in DNA. acs.org These DNA adducts are critical to its mutagenic and carcinogenic properties, as they can lead to spontaneous depurination and DNA strand cleavage. wikipedia.orgacs.org

While direct molecular docking studies of this compound with specific protein targets are not extensively detailed in the public domain, its well-established DNA alkylating activity implies significant interaction with nucleic acids. Molecular docking principles are invaluable for understanding how such a reactive molecule positions itself within the DNA helix to facilitate these alkylation events, identifying key interacting residues or nucleotide bases, and characterizing the types of interactions (e.g., covalent bonds, hydrogen bonds, hydrophobic contacts) that stabilize the transient or permanent adducts. [Initial Search 8, 16]

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the dynamic behaviors of biomolecular systems, including proteins, nucleic acids, and their interactions with ligands. [Initial Search 12, 18] These simulations are instrumental in unveiling pharmacologically relevant conformational changes, allosteric mechanisms, and the dynamics of binding pockets. [Initial Search 6]

For this compound, MD simulations could offer critical insights into its inherent chemical instability and the dynamic process of its transformation into the active ptaquilodienone. The hydrolysis of this compound is pH-dependent, and MD could model the conformational changes and bond rearrangements that occur during glucose liberation and the subsequent formation of the highly reactive dienone intermediate. wikipedia.orgoup.com Furthermore, once the ptaquilodienone is formed, MD simulations could be used to explore its binding pathways and dynamics with DNA. This would involve simulating the approach, recognition, and covalent attachment of the dienone to specific nucleotide bases (adenine and guanine), providing a time-resolved view of the alkylation process. Such simulations could help characterize the stability of the DNA-adduct complexes and the impact of these adducts on DNA structure and flexibility. [Initial Search 10, 18, 20, 21]

Although specific published MD simulation studies focusing solely on the conformational analysis and binding dynamics of this compound with its biological targets are limited, the general applicability of MD in understanding ligand-DNA interactions and chemical transformations at an atomic level highlights its potential for future research into this potent carcinogen.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of chemical compounds at a fundamental level. These calculations provide detailed information about molecular orbitals (e.g., HOMO and LUMO), charge distribution, and reaction mechanisms. [Initial Search 19, 20]

For this compound (Ptaquiloside), quantum chemical calculations are crucial for elucidating its intrinsic reactivity. This compound is known for its unstable chemical structure, which readily undergoes hydrolysis under physiological conditions (especially at pH levels above 6-7) to yield the highly electrophilic ptaquilodienone. [Initial Search 1, 10, 22] The cyclopropyl group within the ptaquilodienone structure is particularly reactive as an electrophile, a characteristic that can be thoroughly investigated through quantum chemical methods. wikipedia.org These calculations can map the electron density distribution, identify electrophilic centers, and predict the energetic favorability of the dienone's reactions with nucleophilic sites on DNA and proteins.

Specifically, quantum chemical studies can provide a mechanistic understanding of how ptaquilodienone alkylates DNA at N-3 of adenine, N-7 of guanine, and forms O6-alkylguanine adducts. wikipedia.orgacs.org They can also explain the observed alkylation of amino acids, particularly at the thiol groups of cysteine, glutathione, and methionine, and to a lesser extent, at carboxylate groups. wikipedia.org The pH-dependent hydrolysis kinetics of this compound have been studied, showing distinct acid-catalyzed and base-catalyzed reactions, with the lowest hydrolysis rate at slightly acidic pH and low temperatures. oup.com Quantum chemical calculations can provide the theoretical basis for these observed kinetic preferences and the activation energies involved in the transformation process.

In Silico Approaches for Activity Prediction and De Novo Design

In silico approaches encompass a wide range of computational methods used to predict the biological activity of compounds and to design new molecules with desired properties. These methods include Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and de novo drug design. [Initial Search 15]

For this compound, while it is primarily known for its harmful carcinogenic activity, in silico methods can be leveraged to understand and potentially counteract its effects, or to design safer derivatives.

Activity Prediction : In silico models could be developed to predict the genotoxic potential of this compound derivatives or structurally related compounds by correlating their molecular descriptors with observed DNA damage or mutagenicity data. This could involve QSAR models that identify structural features contributing to its reactivity with DNA or its ability to induce DNA damage response pathways in cells. nih.govresearchgate.net

De Novo Design : De novo design aims to create novel molecular structures from scratch that possess specific desired properties, such as inhibiting a particular biological process or interacting with a defined target site. [Initial Search 15, 18] In the context of this compound, de novo design could theoretically explore the creation of molecules that:

Inhibit this compound activation : Design compounds that prevent the hydrolysis of this compound into its active ptaquilodienone form, perhaps by stabilizing its glucoside structure or by interacting with enzymes that might facilitate its activation.

Scavenge ptaquilodienone : Design molecules that can effectively bind to and neutralize the highly reactive ptaquilodienone, thus preventing its interaction with DNA and other biomolecules. This would involve designing electrophile scavengers that can react preferentially with the dienone's cyclopropyl group.

Develop detoxifying agents : Given that sulfur-containing amino acids have been suggested as potential detoxifying agents for ptaquiloside (B1252988), in silico approaches could be used to design and optimize such agents for enhanced binding affinity and reactivity with the dienone. wikipedia.org

While specific instances of de novo design efforts directly targeting this compound were not found in the search results, the principles of computational drug design are highly applicable to understanding and mitigating the effects of such a reactive natural product. These methods offer a rational approach to identifying potential protective agents or designing less harmful analogues.

Future Research Directions and Applications in Chemical Biology

Advancements in Sustainable Production through Biosynthetic Engineering

The primary source of Aquilide A is bracken fern, which raises concerns regarding its extraction and environmental impact. Future research can focus on leveraging biosynthetic engineering to achieve sustainable production of this compound. The biosynthesis of this compound, as a terpenoid, is linked to the primary metabolism of plants and initiates with the isoprene (B109036) backbone (isopentenyl pyrophosphate, IPP), predominantly formed via the mevalonic acid pathway. mdpi.com Furthermore, its biosynthesis is influenced by phosphorus content. mdpi.com

Advancements in this area could involve:

Elucidating the Complete Biosynthetic Pathway: Detailed mapping of all enzymes and genes involved in the this compound biosynthetic pathway in Pteridium aquilinum would be crucial. This would enable the identification of rate-limiting steps and key regulatory points.

Heterologous Expression in Microbial Hosts: Transferring the identified biosynthetic gene clusters into amenable microbial hosts, such as Escherichia coli or yeast, could allow for controlled and scalable production of this compound. This approach would bypass the need for large-scale cultivation and extraction from bracken fern, offering a more environmentally friendly and cost-effective method.

Enzyme Engineering for Improved Yields: Directed evolution or rational design of key biosynthetic enzymes could enhance catalytic efficiency and substrate specificity, leading to higher yields of this compound or its precursors.

Optimization of Fermentation Conditions: For microbial production, optimizing fermentation parameters (e.g., nutrient availability, temperature, pH) would be essential to maximize compound accumulation and purity.

Such efforts would not only provide a sustainable source of this compound for research but also offer insights into the complex natural product biosynthesis in plants.

Exploration of Undiscovered Biological Activities and Novel Targets

While this compound is well-documented for its genotoxic and carcinogenic effects, the full spectrum of its biological activities and molecular targets remains to be thoroughly explored. Its unique chemical scaffold suggests potential for interactions with other biological macromolecules beyond DNA.

Future research directions include:

High-Throughput Screening for Diverse Bioactivities: Employing phenotypic and target-based high-throughput screening assays against a wide range of biological systems (e.g., bacterial, fungal, parasitic, or viral targets) could reveal novel activities unrelated to its known genotoxicity.

Proteomic and Metabolomic Profiling: "Omics" approaches, such as quantitative proteomics and metabolomics, can be used to identify cellular proteins and metabolic pathways perturbed by this compound exposure, providing clues about its direct and indirect molecular targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs with modifications to different parts of its structure could help delineate the pharmacophore responsible for its various activities and identify moieties critical for specific interactions.

Investigation of Non-DNA Targets: Given its reactivity, this compound might interact with proteins, lipids, or RNA, leading to functional alterations. Research could focus on identifying such interactions and their biological consequences. For instance, its dienone intermediate is a strong alkylating agent, capable of reacting with amino acids, nucleosides, and nucleotides. researchgate.net

Development and Application of this compound as a Chemical Probe for Biological Systems

The inherent reactivity and biological activity of this compound make it a promising candidate for development as a chemical probe. Chemical probes are powerful tools in chemical biology for dissecting complex biological processes, identifying molecular targets, and elucidating mechanisms of action. mdpi.comnih.govvirginia.edu

Applications of this compound as a chemical probe could include:

Target Identification: By incorporating tags (e.g., biotin, fluorophores) into this compound or its reactive dienone derivative, affinity-based proteomics or imaging studies could be conducted. This would allow for the direct pull-down and identification of proteins or other biomolecules that covalently or non-covalently interact with this compound within living cells or tissues. mdpi.comvirginia.edu

Pathway Elucidation: Using this compound as a tool, researchers could investigate the downstream signaling pathways and cellular responses triggered by its interaction with specific targets. This could involve gene expression profiling, phosphorylation studies, or metabolic flux analysis.

Mechanism of Carcinogenesis Studies: A labeled this compound probe could be instrumental in visualizing and quantifying DNA adduct formation in real-time within cells, providing deeper insights into its carcinogenic mechanism. cabidigitallibrary.orgresearchgate.netresearchgate.netacs.org

Development of Activity-Based Probes: Designing activity-based probes (ABPs) based on this compound's reactive core could enable the detection and profiling of specific enzyme activities that are modulated by the compound.

Strategic Development as a Preclinical Lead Compound for Further Therapeutic Investigation

While this compound itself is a carcinogen, its complex structure and potent biological activity make it a valuable natural product scaffold for medicinal chemistry. The strategic development of this compound as a preclinical lead compound would involve modifying its structure to retain desirable activities while mitigating its genotoxic effects or to harness its reactivity for targeted therapeutic applications.

Key steps in this strategic development include:

Derivatization and Analog Synthesis: Synthesizing a library of this compound analogs with various chemical modifications to reduce or eliminate its genotoxicity while exploring new or enhanced therapeutic activities (e.g., anticancer, antimicrobial, or immunomodulatory effects). This could involve altering the reactive dienone moiety or the sugar component.

Targeted Drug Delivery Systems: Investigating the encapsulation of this compound or its derivatives in nanoparticles or other drug delivery systems to enable targeted delivery to diseased cells (e.g., cancer cells), thereby minimizing systemic toxicity and maximizing therapeutic index.

Mechanism-Based Drug Design: Understanding the precise molecular interactions of this compound with its targets could facilitate the rational design of new compounds that selectively modulate these targets for therapeutic benefit.

Combination Therapies: Exploring the potential of this compound or its non-toxic derivatives in combination with existing drugs to achieve synergistic therapeutic effects, particularly in areas like oncology where multi-drug resistance is a challenge.

Preclinical Efficacy and Safety Studies: For promising lead compounds, rigorous preclinical studies in relevant in vitro and in vivo models would be essential to assess efficacy, pharmacokinetics, and preliminary safety profiles, paving the way for potential clinical development. cabidigitallibrary.org

These research directions highlight the multifaceted potential of this compound as a subject of intense investigation in chemical biology, moving beyond its known toxicity to uncover new scientific and therapeutic opportunities.

Data Table: Key Chemical Properties of this compound

PropertyValue
Molecular FormulaC20H30O8 smolecule.comnih.gov
Molecular Weight398.4 g/mol smolecule.comnih.gov
PubChem CID160303 nih.govnih.gov
Compound TypeNorsesquiterpene glucoside mdpi.com
SourceBracken fern (Pteridium aquilinum) smolecule.comnih.govnih.gov
Primary Biological ActivityMutagenic, Genotoxic, Carcinogenic nih.govnih.govcabidigitallibrary.orgresearchgate.net

Q & A

What spectroscopic and chromatographic methods are recommended for confirming the structural identity of Aquilide A?

To confirm this compound’s structure, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to analyze proton and carbon environments, comparing shifts with predicted values from computational models (e.g., DFT calculations). Include 2D experiments (COSY, HSQC, HMBC) to resolve connectivity ambiguities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular formula determination. Fragmentation patterns should align with in silico predictions using tools like CFM-ID .
  • X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD provides unambiguous confirmation of stereochemistry and bond angles .
  • Chromatographic Purity : HPLC or UPLC with UV/Vis or MS detection validates purity (>95%) and identifies co-eluting impurities .

How can researchers design a robust synthesis protocol for this compound to ensure reproducibility?

A reproducible synthesis requires:

  • Step-by-Step Optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent, catalyst loading) and identify critical parameters affecting yield .
  • Intermediate Characterization : Validate each synthetic intermediate via NMR and MS to confirm structural fidelity .
  • Batch Consistency : Perform statistical analysis (e.g., ANOVA) across multiple batches to ensure process stability .
  • Documentation : Publish detailed protocols in peer-reviewed journals, adhering to guidelines for experimental reproducibility (e.g., Beilstein Journal’s standards for synthetic procedures) .

What strategies should be employed to resolve contradictions in reported bioactivity data for this compound across studies?

Address discrepancies through:

  • Meta-Analysis : Compile bioactivity data (IC50_{50}, EC50_{50}) into comparative tables, noting assay conditions (cell lines, incubation times, controls) .
  • Experimental Replication : Repeat key studies under standardized conditions, controlling for variables like solvent (DMSO vs. aqueous) and cell passage number .
  • Mechanistic Profiling : Use orthogonal assays (e.g., enzymatic vs. cell-based) to verify target engagement. Cross-validate with knockout models or siRNA silencing .
  • Data Transparency : Share raw datasets and analysis scripts via repositories like Zenodo to enable independent verification .

How can researchers optimize the isolation yield of this compound from natural sources?

Optimization steps include:

  • Extraction Solvent Screening : Test polar/non-polar solvent mixtures (e.g., MeOH:H2_2O vs. EtOAc) to maximize solubility .
  • Chromatographic Techniques : Use preparative HPLC with gradient elution or centrifugal partition chromatography (CPC) for high-resolution separation .
  • Stability Monitoring : Track degradation under extraction conditions (pH, temperature) via LC-MS to adjust protocols .
  • Scale-Up Validation : Pilot-scale trials (1–10 L) identify bottlenecks in mass transfer or solvent recovery .

What advanced methodologies are suitable for studying this compound’s mechanism of action in complex biological systems?

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway-level effects .
  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify direct binding targets .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to putative targets like kinases or GPCRs .
  • In Vivo Imaging : Employ fluorescence-tagged analogs for real-time biodistribution tracking in animal models .

How should researchers address stability issues of this compound in long-term pharmacological studies?

  • Forced Degradation Studies : Expose this compound to stress conditions (heat, light, pH extremes) and quantify degradation products via LC-MS .
  • Formulation Optimization : Test lyophilization, nanoencapsulation, or cyclodextrin complexes to enhance shelf life .
  • Storage Protocol Validation : Monitor stability at −80°C vs. −20°C over 6–12 months, using ANOVA to compare degradation rates .

What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioassays?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
  • Multiplicity Adjustments : Use Bonferroni or Benjamini-Hochberg corrections for assays with multiple endpoints .

How can researchers validate the specificity of this compound’s interaction with its putative molecular target?

  • Competitive Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure displacement kinetics .
  • CRISPR-Cas9 Knockout : Generate target-deficient cell lines and compare this compound’s efficacy vs. wild-type controls .
  • Off-Target Screening : Employ thermal proteome profiling (TPP) or ChemProteoBase to identify non-specific interactions .

What criteria should guide the selection of in vivo models for evaluating this compound’s therapeutic potential?

  • Disease Relevance : Choose models with genetic/phenotypic fidelity to human pathology (e.g., PDX models for cancer) .
  • Pharmacokinetic Compatibility : Verify metabolic similarity (e.g., cytochrome P450 isoforms) between model organisms and humans .
  • Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoint definitions and sample size justification .

How can researchers leverage computational tools to predict this compound’s ADMET properties?

  • QSAR Modeling : Use platforms like SwissADME or ADMETlab to predict absorption, solubility, and toxicity .
  • CYP450 Inhibition Assays : Simulate drug-drug interaction risks via in silico docking to cytochrome isoforms .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution and clearance using tools like GastroPlus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.